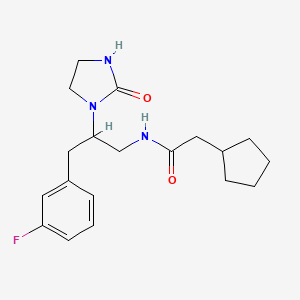

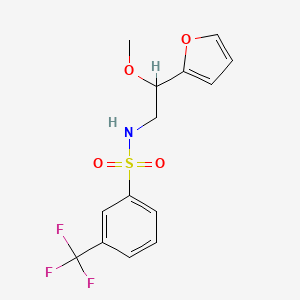

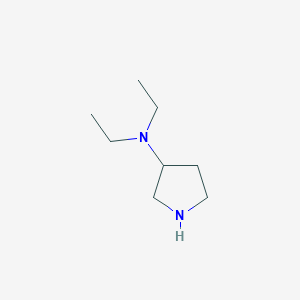

![molecular formula C8H10Br2 B2493031 (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene CAS No. 2404-39-9](/img/structure/B2493031.png)

(1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related bicyclic compounds involves intricate processes such as trimerization, cyclization, and reactions with various reagents to introduce functional groups or modify the compound's structure. For example, the trimerization of 2,3-dibromobicyclo[2.2.2]oct-2-ene using butyllithium followed by cyclization yields a highly symmetrical structure, as demonstrated in the synthesis of a novel benzene tris-annelated with bicyclo[2.2.2]oct-2-ene (Komatsu et al., 1988).

Molecular Structure Analysis

Molecular structure analysis through methods such as X-ray crystallography and electron diffraction provides insights into the geometry, bond lengths, and angles of bicyclic compounds. These studies reveal the unique structural features of bicyclic compounds, including bond distances and angles that deviate from standard values due to the compound's strained structure, as seen in the investigation of octafluorobicyclo[2.2.0]hex-1(4)-ene (Richardson et al., 2003).

Chemical Reactions and Properties

Bicyclic compounds undergo a variety of chemical reactions, including bromo-lithium exchange, nucleophilic substitution reactions, and Diels-Alder reactions. These reactions are crucial for functionalizing the compounds and exploring their reactivity. The synthesis and chemistry of 8‐Substituted Bicyclo[5.1.0]oct‐1(8)‐ene highlight the compound's ability to undergo bromo-lithium exchange followed by nucleophilic substitution reactions (Lee et al., 1998).

Physical Properties Analysis

The physical properties of bicyclic compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography studies provide detailed information on the crystalline structures of these compounds, as seen in the analysis of the single crystal X-ray structures of 4-heptadecyl derivatives of (1R,5S)-3,6,8-trioxabicyclo[3.2.1]octane (Moring et al., 1995).

Chemical Properties Analysis

The chemical properties of bicyclic compounds, including reactivity, stability, and the nature of chemical bonds, are key areas of study. Investigations into the synthesis, chemical trapping, and dimerization of tricyclo[3.3.0.03,7]oct-1(5)-ene, for example, shed light on the pyramidalized alkenes' reactivity and the formation of cyclobutane dimers (Camps et al., 1996).

Applications De Recherche Scientifique

Synthesis and Structural Studies

Facile Synthesis and Crystal Structure : A study by Komatsu et al. (1988) demonstrated the trimerization of 2,3-dibromobicyclo[2.2.2]oct-2-ene, which is closely related to (1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene. This synthesis led to a compound with a highly symmetrical structure, confirmed by X-ray crystallography, showcasing its potential for creating complex molecular structures (Komatsu, Jinbu, Gillette, & West, 1988).

Oligomerization Properties : In another research, Komatsu et al. (1991) explored the reaction of 2,3-dibromobicyclo[2.2.2]oct-2-ene with n-butyllithium, resulting in oligomeric dibromides. This study highlights the reactivity and potential for forming diverse molecular structures using compounds related to this compound (Komatsu, Aonuma, Jinbu, Tsuji, Hirosawa, & Takeuchi, 1991).

Chemical Reactions and Mechanisms

- Reduction with Metal Hydrides : Jefford et al. (1972) investigated the reduction of dichlorobicyclo[3.2.1]oct-2-enes, which are structurally similar to the compound , using lithium aluminium hydride and tributyltin hydride. This study provides insights into the reactivity and potential transformations of such compounds (Jefford, Sweeney, & Delay, 1972).

Potential Applications in Synthesis

- Synthesis of Complex Molecules : Uyehara et al. (1998) demonstrated the use of a similar compound, 1,4-dimethoxybicyclo[2.2.2]oct-5-en-2-one, in the total synthesis of complex molecules like triquinane sesquiterpenes. This indicates the utility of bicyclic compounds in synthesizing intricate organic molecules (Uyehara, Murayama, Sakai, Onda, Ueno, & Sato, 1998).

Propriétés

IUPAC Name |

(1R,4R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2/t5-,6+,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZNKURWGORCEM-GKROBHDKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C=C(C2Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C=C([C@@H]2Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate](/img/structure/B2492949.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2492956.png)

![4-[[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2492959.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2,6-difluorobenzoate](/img/structure/B2492969.png)